molecular formula C11H12N2O B11906907 3-(1,8-Naphthyridin-2-YL)propan-1-OL

3-(1,8-Naphthyridin-2-YL)propan-1-OL

Cat. No.: B11906907
M. Wt: 188.23 g/mol
InChI Key: NDSKBSZVDDQIEG-UHFFFAOYSA-N
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Description

3-(1,8-Naphthyridin-2-YL)propan-1-OL is a chemical compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the 1,8-naphthyridine core in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,8-Naphthyridin-2-YL)propan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with 3-acetyl-1-propanol . This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . This approach is advantageous due to its efficiency and the ability to produce the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,8-Naphthyridin-2-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The naphthyridine core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,8-Naphthyridin-2-YL)propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,8-Naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The naphthyridine core can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,8-Naphthyridin-2-YL)propan-1-OL include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(1,8-naphthyridin-2-yl)propan-1-ol

InChI

InChI=1S/C11H12N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h1,3,5-7,14H,2,4,8H2

InChI Key

NDSKBSZVDDQIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCO

Origin of Product

United States

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